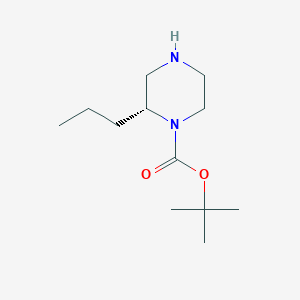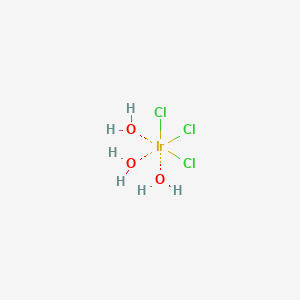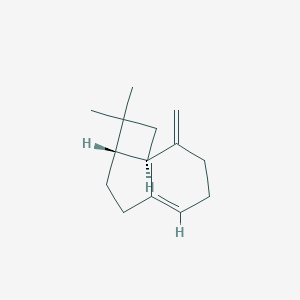
2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole derivatives has been optimized through a two-step process, involving the reaction of 4-nitrobenzoic acid and semicarbazide hydrochloride at elevated temperatures, followed by reduction to yield the title compound with high purity and yield, indicating a method for producing various oxadiazole derivatives efficiently (Hai, 2012).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Aromatic Polyesters
- Summary of the Application: “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” is used as a monomer in the synthesis of aromatic polyesters. These polyesters have potential applications in high-performance materials due to their high thermal stability, good mechanical properties, and chemical resistance .
- Methods of Application: The monomer is polycondensed with isophthalic acid chloride (IPC), terephthalic acid chloride (TPC), and a mixture of IPC and TPC (50:50 mol%) by phase-transfer catalysed interfacial polymerization method to obtain aromatic polyesters .
- Results or Outcomes: The resulting polyesters exhibited inherent viscosities in the range 0.56–1.57 dLg −1 and number average molecular weights (Mn) were in the range 28,650–80,230 g/mol. They showed glass transition temperatures (Tg) in the range 223–257 °C while T10 values were in the range of 469–484 °C indicating their excellent thermal stability .
Application 2: Synthesis of Polyarylates
- Summary of the Application: “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” is used in the synthesis of novel polyarylates. These polyarylates are known for their high performance in various applications .
- Methods of Application: The monomer is prepared by high temperature solution polycondensation with various aromatic dicarboxylic acid chlorides .
- Results or Outcomes: The resulting polyarylates were crystalline or semicrystalline, and had glass transition temperatures in the range of 209-260°C, with no weight loss below 400°C in both air and nitrogen atmospheres .
Application 3: Synthesis of Polyarylates with Tetraphenylthiophene Units
- Summary of the Application: This compound is used in the synthesis of new polyarylates that contain tetraphenylthiophene units. These polyarylates are known for their high performance in various applications .
- Methods of Application: The monomer is prepared by high temperature solution polycondensation with various aromatic dicarboxylic acid chlorides .
- Results or Outcomes: The resulting polyarylates were crystalline or semicrystalline, and had glass transition temperatures in the range of 209-260°C, with no weight loss below 400°C in both air and nitrogen atmospheres .
Application 4: Biomass-Derived Chemical Substitute for Bisphenol A
- Summary of the Application: “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” has been proposed as a potential substitute for Bisphenol A (BPA), a hazardous compound widely used in plastics, adhesives, and thermal papers .
- Methods of Application: The compound is synthesized from plant biomass derivatives .
- Results or Outcomes: The use of this compound as a substitute for BPA could potentially reduce the environmental and health risks associated with BPA exposure .
Application 5: Synthesis of Polyarylates with Tetraphenylthiophene Units
- Summary of the Application: This compound is used in the synthesis of new polyarylates that contain tetraphenylthiophene units. These polyarylates are known for their high performance in various applications .
- Methods of Application: The monomer is prepared by high temperature solution polycondensation with various aromatic dicarboxylic acid chlorides .
- Results or Outcomes: The resulting polyarylates were crystalline or semicrystalline, and had glass transition temperatures in the range of 209-260°C, with no weight loss below 400°C in both air and nitrogen atmospheres .
Application 6: Biomass-Derived Chemical Substitute for Bisphenol A
- Summary of the Application: “2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole” has been proposed as a potential substitute for Bisphenol A (BPA), a hazardous compound widely used in plastics, adhesives, and thermal papers .
- Methods of Application: The compound is synthesized from plant biomass derivatives .
- Results or Outcomes: The use of this compound as a substitute for BPA could potentially reduce the environmental and health risks associated with BPA exposure .
Propiedades
IUPAC Name |
4-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-11-5-1-9(2-6-11)13-15-16-14(19-13)10-3-7-12(18)8-4-10/h1-8,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINSWEOIXQQWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418686 | |
| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
CAS RN |
10600-83-6 | |
| Record name | 2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














